molecular formula C18H31N7O5S2 B14198002 L-Cysteinyl-L-histidyl-L-lysyl-L-cysteine CAS No. 850411-41-5

L-Cysteinyl-L-histidyl-L-lysyl-L-cysteine

Cat. No.: B14198002
CAS No.: 850411-41-5
M. Wt: 489.6 g/mol
InChI Key: NTMVHGJWAPHIBB-XUXIUFHCSA-N
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Description

L-Cysteinyl-L-histidyl-L-lysyl-L-cysteine is a tetrapeptide composed of four amino acids: L-cysteine, L-histidine, L-lysine, and another L-cysteine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinyl-L-histidyl-L-lysyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, L-cysteine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, L-histidine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for L-lysine and the second L-cysteine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms. These methods ensure high purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-histidyl-L-lysyl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The thiol groups in the cysteine residues can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: The amino groups in lysine and histidine can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.

    Substitution: Various alkylating agents can be used for substitution reactions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with alkylated amino groups.

Scientific Research Applications

L-Cysteinyl-L-histidyl-L-lysyl-L-cysteine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications due to its antioxidant properties and ability to form disulfide bonds.

    Industry: Used in the development of peptide-based materials and as a stabilizing agent in formulations.

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-histidyl-L-lysyl-L-cysteine involves its ability to form disulfide bonds, which can stabilize protein structures and modulate their activity. The compound can interact with various molecular targets, including enzymes and receptors, through its amino acid residues. The thiol groups in cysteine can act as antioxidants, scavenging reactive oxygen species and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    L-cysteine: A single amino acid with antioxidant properties.

    L-histidine: An amino acid involved in enzyme active sites and metal ion binding.

    L-lysine: An essential amino acid important for protein synthesis.

    L-cystine: A dimer of cysteine formed by a disulfide bond.

Uniqueness

L-Cysteinyl-L-histidyl-L-lysyl-L-cysteine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of two cysteine residues allows for the formation of disulfide bonds, enhancing its stability and functionality in various applications.

Properties

CAS No.

850411-41-5

Molecular Formula

C18H31N7O5S2

Molecular Weight

489.6 g/mol

IUPAC Name

(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C18H31N7O5S2/c19-4-2-1-3-12(16(27)25-14(8-32)18(29)30)23-17(28)13(5-10-6-21-9-22-10)24-15(26)11(20)7-31/h6,9,11-14,31-32H,1-5,7-8,19-20H2,(H,21,22)(H,23,28)(H,24,26)(H,25,27)(H,29,30)/t11-,12-,13-,14-/m0/s1

InChI Key

NTMVHGJWAPHIBB-XUXIUFHCSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)O)NC(=O)C(CS)N

Origin of Product

United States

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